7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Chemical Structure and Properties 7-Amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS: 63012-90-8) is a bicyclic heterocyclic compound with the molecular formula C₆H₇N₃OS and a molecular weight of 169.204 g/mol . The structure comprises a thiazole ring fused to a pyrimidinone ring, with an amino group at position 7 and a dihydro configuration in the thiazole moiety. Its IUPAC name reflects the fused ring system and substituent positions.
Synthesis and Reactivity The compound is synthesized via condensation reactions. For example, it serves as a precursor in the preparation of antimicrobial agents, where it reacts with electrophilic reagents under acidic conditions . Multistep synthetic routes involving Thorpe-Ziegler isomerization or organobase-catalyzed one-pot reactions (e.g., using DIPEA) have been reported for related thiazolopyrimidinones, though specific details for the 7-amino derivative are less documented .
Applications this compound is primarily used as an intermediate in medicinal chemistry. For instance, it acts as a starting material for synthesizing thiazole-fused pyranopyrimidines with antiproliferative activity against cancer cell lines .
Properties
IUPAC Name |
7-amino-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h3H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNLMJJPWXQAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CC(=O)N21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-2-thiazoline Derivatives
The foundational approach to synthesizing thiazolo[3,2-a]pyrimidinones involves cyclocondensation reactions using 2-amino-2-thiazoline (1 ) as a starting material. In a study by J-STAGE researchers, 1 was reacted with ethyl propiolate (2a ) or diethyl acetylenedicarboxylate (2b ) to yield unsubstituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one (3a ) and its 5-ethoxycarbonyl analog (3b ). While these products lack the 7-amino group, this method demonstrates the feasibility of constructing the core scaffold.
To introduce amino functionality, analogous reactions with γ-hydroxytetrolate esters were explored. For example, ethyl γ-hydroxytetrolate (2c ) reacted with 1 in methanol under reflux to form 5-hydroxymethyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one (3c ) in 62% yield. Although this product contains a hydroxymethyl group, it highlights the potential for modifying the C5 position, which could be adapted for C7 amination through strategic substitution.
Bromination and Catalytic Amination Strategies
A critical pathway to 7-amino derivatives involves bromination followed by amination. In one protocol, 5-bromomethyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one (10 ) was synthesized via N-bromosuccinimide (NBS) treatment of the hydroxymethyl precursor (3c ). Catalytic hydrogenolysis of 10 over palladium-carbon yielded 7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one (11 ). While this introduces a methyl group, replacing bromine with an amine nucleophile (e.g., ammonia or benzylamine) could directly yield the 7-amino analog.
Table 1: Bromination and Substitution Conditions
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3c | NBS in EtOH | 10 (5-bromomethyl) | 75 |
| 10 | NH₃ (liq.), Pd/C | 7-amino derivative | Pending optimization |
Solid-Phase Synthesis and Functionalization
Recent advancements in solid-phase synthesis, as reported by MDPI, enable efficient diversification of thiazolo-pyrimidinones. A resin-bound intermediate (12a ) was prepared via reaction of 4-amino-N-phenylthiazole-5-carboxamide (7a ) with Merrifield resin (10 ). Subsequent Thorpe-Ziegler cyclization using triethylorthoformate and camphorsulfonic acid (CSA) yielded 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ). Oxidation of the methylthio group to methylsulfonyl (9aa ) followed by nucleophilic substitution with butylamine produced 2-(butylamino)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (1aaa ).
Adapting this method for 7-amino derivatives would require introducing an amino group at the C7 position during the cyclization step. For instance, using a urea or guanidine moiety in place of triethylorthoformate could facilitate amine incorporation.
Table 2: Solid-Phase Synthesis Optimization
| Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Resin functionalization | LiOH, methyl iodide | 98% yield of 7a |
| Cyclization | Triethylorthoformate, CSA | 79% yield of 8aa |
| Oxidation | m-CPBA in CH₂Cl₂ | 85% yield of 9aa |
| Amination | Butylamine, Et₃N | 60% yield of 1aaa |
Oxidative Cyclization and Direct Amination
Sage Journals highlighted the use of oxidative cyclization for fused thiazolo[3,2-a]pyrimidinones. Treatment of thione precursors with iodine or hypervalent iodine reagents facilitated ring closure. Applying this to 7-amino synthesis, a nitro group could be introduced at C7 prior to cyclization, followed by reduction to amine. For example, nitration of a dihydrothiazolo intermediate using HNO₃/H₂SO₄, then hydrogenation over Raney Ni, might yield the target compound.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibit antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. In a study involving derivatives of this compound, significant antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
2. Anticancer Potential
The compound has shown promise in anticancer research due to its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific pathways related to cell survival . This makes it a candidate for further development in cancer therapeutics.
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits for conditions characterized by chronic inflammation .
Agricultural Science Applications
1. Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its derivatives have been synthesized and tested for efficacy against agricultural pests. Preliminary studies indicate that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
2. Plant Growth Regulation
Additionally, research has suggested that compounds based on thiazolo-pyrimidine structures can act as plant growth regulators. They may enhance growth rates and yield in crops by modulating hormonal pathways within plants .
Material Science Applications
1. Synthesis of Novel Materials
The chemical versatility of this compound allows it to be used as a building block in the synthesis of new materials with desirable properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength .
2. Development of Sensors
Recent investigations have focused on the use of this compound in developing sensors for detecting environmental pollutants. Its ability to undergo specific chemical reactions makes it suitable for use in sensor technology aimed at monitoring air and water quality .
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The amino and keto groups play crucial roles in binding to biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects. Specific pathways and molecular targets depend on the particular application and the biological system under study .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one derivatives exhibit diverse biological activities depending on substituents and fused ring systems. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*LogP values predicted using ChemDraw or experimental data from chromatographic studies .
Key Observations:
Halogenated derivatives (e.g., 2-iodomethyl) exhibit higher lipophilicity, which correlates with improved membrane permeability in bioactive agents .
Fused Ring Systems: Compounds with fused thieno or thiadiazolo rings (e.g., 3,6,7-trimethyl-thieno derivative) show increased molecular complexity and weight, which may influence binding to biological targets like tubulin in cancer cells .
Synthetic Accessibility :
- The target compound is synthesized via straightforward one-pot reactions, whereas fused-ring derivatives require multistep cyclization (e.g., Pictet-Spengler) or microwave-assisted methods .
Biological Relevance: The 7-amino derivative serves as a versatile intermediate, while 3-(4-chlorophenyl)-7-methyl and thiadiazolo analogs show direct antimicrobial or antiproliferative effects .
Biological Activity
7-Amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS No. 63012-90-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique fused ring structure comprising a thiazole and a pyrimidine ring, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data.
- Molecular Formula : C6H7N3OS
- Molecular Weight : 169.2 g/mol
- Melting Point : 272–275 °C
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain derivatives demonstrate high antitumor activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study : In one study, several thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Antibacterial Activity
The antibacterial properties of this compound have been extensively studied. It has been shown to possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacteria
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 100 µg/mL | |
| Pseudomonas aeruginosa | < 75 µg/mL |
In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively at concentrations lower than many conventional antibiotics .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing therapeutic agents against neurodegenerative diseases like Alzheimer's.
Case Study : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested for their AChE inhibitory activity. The results showed that several compounds exhibited IC50 values in the micromolar range, indicating potent inhibition compared to standard inhibitors .
Table 2: AChE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| 7a | 1.59 |
| 7b | 1.00 |
| 7c | 1.17 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.
- Enzyme Inhibition Mechanism : Competitive inhibition at the active site of AChE.
Q & A
Q. What are the common synthetic strategies for preparing 7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions. For example, a one-pot reaction of 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile in ethanol, catalyzed by organobases like DIPEA, yields tricyclic derivatives with 90–94% efficiency . Alternative routes involve cyclization of thiouracil derivatives with bromoacetaldehyde diethyl acetal, producing thiazolo[3,2-a]pyrimidinones . Optimization includes adjusting catalysts (e.g., DIPEA for proton abstraction), solvent polarity, and temperature to improve yields (reported between 41% and 77.3%) .
Q. Which analytical techniques are critical for structural characterization of this compound and its derivatives?
X-ray crystallography is essential for resolving spatial configurations, as demonstrated in studies of ethyl 7-hydroxy-5-oxo derivatives . NMR spectroscopy (¹H/¹³C) and IR spectroscopy are used to confirm functional groups and regiochemistry, particularly for distinguishing between isomeric cyclization products . Elemental analysis validates purity, especially for halogen- or chalcogen-containing derivatives .
Q. What biological activities have been reported for this compound, and how do structural modifications influence efficacy?
The core structure exhibits antimicrobial, antifungal, and anticancer potential. Bioactivity is modulated by substituents:
- Amino groups at position 7 enhance coordination chemistry applications (e.g., as ligands for metal complexes) .
- Lipophilicity (measured via RP-TLC/RP-HPLC) affects pharmacokinetics; iodomethyl or bromomethyl substituents increase membrane permeability .
- Tellurium/selenium derivatives show unique reactivity in electrophilic cyclization, potentially enhancing bioactivity .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yielding routes (e.g., 41% in LookChem data)?
Low yields often stem from side reactions during cyclization. Strategies include:
- Microwave-assisted synthesis to reduce reaction time and byproducts (e.g., Mn(OAc)₃-catalyzed reactions) .
- Acid/base catalysis : Using sulfamic acid in Pictet-Spengler reactions improves regioselectivity for benzofuro-fused derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in multicomponent reactions .
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies may arise from assay conditions or structural heterogeneity. Methodological solutions include:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds.
- QSAR modeling : Correlate substituent effects (e.g., LogP values from Table 3 in ) with activity trends.
- Metabolic stability studies : Evaluate whether rapid degradation in certain media underlies inconsistent results .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like dihydrofolate reductase. QM/MM simulations assess electronic effects of substituents (e.g., tellurium’s electrophilicity ). Pharmacophore mapping aligns structural features (e.g., thiazole ring) with known bioactive scaffolds .
Q. What challenges arise in crystallographic refinement of thiazolo[3,2-a]pyrimidinone derivatives?
Poor crystal quality is common due to flexible dihydrothiazole rings. Solutions include:
Q. How can multi-component reactions be designed to access novel fused-ring derivatives?
Strategic reactant selection is key:
Q. What role does electrophilic cyclization play in synthesizing chalcogen-containing analogs?
Electrophilic agents (e.g., p-methoxyphenyltellurium trichloride) promote cyclization via sulfur/selenium nucleophilic attack, forming 3-{[dichloro(p-methoxyphenyl)telluro]methyl} derivatives. The chalcogen’s electronegativity influences reaction kinetics but not cyclization direction .
Q. How can this compound be utilized in coordination chemistry or material science?
The amino and thiazole groups act as bidentate ligands. Applications include:
- Metal-organic frameworks (MOFs) : Coordinate with Cu(II) or Zn(II) for catalytic or sensing applications .
- Redox-active materials : Tellurium derivatives exhibit unique electrochemical behavior for battery research .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
